molecular formula C17H19N3O2 B2611227 (6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 2034249-81-3

(6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B2611227
CAS No.: 2034249-81-3
M. Wt: 297.358
InChI Key: LTFHZVFIYIVPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone” is a hybrid molecule featuring a methanone bridge connecting two heterocyclic moieties: a 6-ethoxypyrimidine ring and a 6-methyl-substituted 3,4-dihydroquinoline scaffold. This structural framework is reminiscent of bioactive compounds targeting enzymes such as mTOR, PPAR-γ, and DPP4, as seen in related derivatives .

Properties

IUPAC Name

(6-ethoxypyrimidin-4-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-22-16-10-14(18-11-19-16)17(21)20-8-4-5-13-9-12(2)6-7-15(13)20/h6-7,9-11H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFHZVFIYIVPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)N2CCCC3=C2C=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as ethyl cyanoacetate, the pyrimidine ring is formed through a series of condensation reactions.

    Ethoxylation: The pyrimidine ring is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Quinoline Ring Formation: The quinoline ring is synthesized separately, often starting from aniline derivatives through cyclization reactions.

    Coupling Reaction: The final step involves coupling the ethoxypyrimidine and methylquinoline moieties using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.

    Substitution: The ethoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and halides.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.

Medicine

    Drug Development: Explored for its potential in developing new drugs, particularly in the treatment of cancer and infectious diseases.

Industry

    Materials Science: Used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Dihydroquinoline Moieties

Several compounds share the 3,4-dihydroquinolin-1(2H)-yl scaffold linked to diverse substituents:

  • The nitro substituent may enhance electron-withdrawing effects, contrasting with the methyl group in the target compound .
  • (Piperidin-1-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone (8d): Replacing pyrimidine with piperidine reduces aromaticity but introduces basicity, which could alter binding interactions .
  • (4-(1H-Imidazol-4-yl)piperidin-1-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone: This compound, referenced for hypoglycemic activity, demonstrates the importance of imidazole in enhancing affinity for γ-PPAR (−9.9 kcal/mol) compared to the target’s pyrimidine group .

Pyrimidine and Pyridine Derivatives

  • (6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone: This patent compound replaces ethoxypyrimidine with a fluoropyridine and a sulfonylphenyl-pyrazolopyrimidine group, increasing molecular weight (MW ≈ 500–600) and likely altering solubility .
  • N-(3-Cyano-4-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide: A structurally complex analog with a cyanoquinoline core and tetrahydrofuran substituent (MW 524), highlighting the versatility of dihydroquinoline hybrids in drug design .

Functional Group Impact on Activity

  • Methoxy vs. Ethoxy Substitutions: Ethoxy groups (as in the target compound) may improve metabolic stability compared to methoxy analogs like (4-Methoxy-thiophen-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone, where methoxy groups are prone to demethylation .
  • Nitro vs. Methyl Groups : Nitro-substituted derivatives (e.g., 8a ) exhibit strong electron-withdrawing effects but may confer toxicity, whereas the 6-methyl group in the target compound balances lipophilicity and steric hindrance .

Key Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Compounds

Compound Name Key Substituents Molecular Weight Observed Activity/Data Reference
(6-Ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone Ethoxy (pyrimidine), Methyl (dihydroquinoline) Not reported Hypothesized mTOR/DPP4 modulation
(Tetrahydro-2H-pyran-4-yl)(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone (8a) Nitro (dihydroquinoline), Tetrahydro-2H-pyran-4-yl Not reported mTOR inhibition (in silico)
(4-(1H-Imidazol-4-yl)piperidin-1-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone Imidazole (piperidine) Not reported γ-PPAR affinity: −9.9 kcal/mol
N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-... acetamide Cyanoquinoline, Tetrahydrofuran 524 Hypoglycemic candidate (in silico)

Table 2: Impact of Substituents on Pharmacokinetic Properties

Substituent Position/Type Effect on Properties Example Compound
6-Ethoxy (pyrimidine) Enhanced solubility vs. methoxy; reduced metabolic degradation Target compound
7-Nitro (dihydroquinoline) Electron-withdrawing; potential toxicity Compound 8a
Piperidin-1-yl (vs. pyrimidine) Increased basicity; altered binding interactions Compound 8d

Biological Activity

The compound (6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a synthetic organic molecule characterized by the presence of both a pyrimidine and a quinoline ring. Its molecular formula is C17H19N3O2C_{17}H_{19}N_{3}O_{2} with a molecular weight of approximately 297.36 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The structure of the compound consists of:

  • Pyrimidine Ring : A six-membered heterocyclic ring containing nitrogen atoms.
  • Dihydroquinoline Ring : A fused bicyclic structure that enhances the compound's biological properties.
  • Functional Groups : The ethoxy group attached to the pyrimidine ring and the methyl group on the dihydroquinoline contribute to its pharmacological profile.

Biological Activity Overview

Research on compounds containing pyrimidine and quinoline moieties has shown promising biological activities, including:

  • Antimicrobial Activity : Many derivatives exhibit significant antibacterial properties against various pathogens.
  • Anticancer Activity : Compounds with similar structures have demonstrated effectiveness against different cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the importance of heterocyclic compounds in combating antibiotic-resistant bacteria. For instance, compounds similar to this compound have shown activity against Staphylococcus aureus and Escherichia coli, which are notorious for their resistance to multiple antibiotics .

Case Study: Antibacterial Testing

A comparative study was conducted on various derivatives of quinoline and pyrimidine, revealing that certain modifications in the structure significantly enhanced their antibacterial efficacy. For example, modifications leading to increased lipophilicity improved membrane penetration and subsequent antimicrobial action.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A3216
Compound B6432
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has not been extensively documented in available literature; however, related compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies using human cancer cell lines such as HeLa and A549 have demonstrated that compounds with similar scaffolds can induce apoptosis and inhibit cell growth.

Cell LineIC50 (µM) for Compound AIC50 (µM) for Compound B
HeLa105
A549158

While specific mechanisms for this compound remain to be elucidated, it is hypothesized that its biological activity may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.
  • Disruption of Membrane Integrity : Enhanced permeability leading to cell lysis has been observed in related structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.